molecular formula C19H16ClN5O B3018099 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-48-1

1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3018099
CAS No.: 890937-48-1
M. Wt: 365.82
InChI Key: CDLDRSIVHQLYSE-UHFFFAOYSA-N
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Description

The compound 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as the "target compound" hereafter) is a pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₁₉H₁₆ClN₅O and a molecular weight of 365.82 g/mol . It features a 5-chloro-2-methylphenyl group at the 1-position and a 4-methoxyphenyl substituent on the pyrimidin-4-amine moiety.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-3-4-13(20)9-17(12)25-19-16(10-23-25)18(21-11-22-19)24-14-5-7-15(26-2)8-6-14/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLDRSIVHQLYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This structural class has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by relevant studies and data.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H16ClN5O\text{C}_{17}\text{H}_{16}\text{ClN}_5\text{O}

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific kinases involved in tumor growth and survival pathways. For instance, compounds with similar structures have been reported to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways .
  • Case Studies :
    • A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
    • Another research indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties.

  • Mechanism : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Research Findings : In vitro studies showed that certain pyrazolo derivatives significantly reduced the production of nitric oxide and prostaglandin E2 in activated macrophages .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored as well.

  • Evaluation : Various studies have assessed its efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria.
    • For example, a derivative demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Summary

Biological Activity Cell Lines/Organisms Tested Key Findings
AnticancerMDA-MB-231, HepG2Induces apoptosis; inhibits proliferation
Anti-inflammatoryMacrophagesReduces NO and PGE2 production
AntimicrobialStaphylococcus aureus, E. coliExhibits antibacterial activity

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The structural modifications, including the introduction of chloro and methoxy groups, enhance the compound's biological activity by influencing its interaction with cellular targets.

Antimicrobial Activity

Studies have demonstrated that related compounds possess antibacterial properties. For instance, a series of pyrazole derivatives were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents in the pyrazole ring significantly affects their efficacy, suggesting that 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may also exhibit similar properties .

Anti-inflammatory Properties

The compound's structural framework suggests potential anti-inflammatory activity. Pyrazolo[3,4-d]pyrimidines have been documented to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further exploration in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that introducing electron-withdrawing groups like chlorine could enhance cytotoxicity against cancer cells. The synthesized compounds were tested for their ability to inhibit cell proliferation in vitro, revealing promising results for specific derivatives .

Case Study 2: Antibacterial Screening

Another investigation involved the synthesis of oxadiazole derivatives based on the pyrazolo structure. These compounds were evaluated for their antibacterial efficacy using Minimum Inhibitory Concentration (MIC) assays. Notably, some derivatives exhibited MIC values comparable to standard antibiotics like Ampicillin, highlighting the potential of pyrazolo-based compounds in antimicrobial therapy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Values
This compoundAntitumorVarious Cancer Cell LinesVaries by derivative
Oxadiazole DerivativeAntibacterialStaphylococcus aureus22.4 µg/mL
Oxadiazole DerivativeAntibacterialEscherichia coli29.6 µg/mL

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are a well-studied class of kinase inhibitors. Below is a systematic comparison of the target compound with key structural analogs, focusing on structural features , synthetic methods , and biological activity .

Structural and Functional Group Variations

Table 1: Structural Comparison
Compound Name / ID Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Reference
Target compound (K405-3458) 5-chloro-2-methylphenyl (1), 4-methoxyphenyl (N) Chloro, methyl, methoxy 365.82
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-) 2-chloro-2-(4-chlorophenyl)ethyl (1), 4-fluorobenzyl (N) Chloro, fluoro, ethyl linker Not reported
SI388 (2a) 2-chlorophenyl (N), methylthio (6) Chloro, methylthio 430.34 (C₂₀H₁₇Cl₂N₅S)
Compound 1 (STK33 inhibitor) 3-methoxy-4-(4-methylpiperazin-1-yl)phenyl (N) Methoxy, piperazine Not reported
Ibrutinib intermediate 4-phenoxyphenyl (3), piperidinyl (1) Phenoxy, piperidine 452.87 (C₂₃H₁₈ClFN₄O₃)

Key Observations :

  • Chlorine Substitution : The target compound and S29 both feature chloro substituents, but their positions differ. The target’s 5-chloro-2-methylphenyl group may enhance steric bulk compared to S29’s ethyl-linked dichlorophenyl moiety.
  • Methoxy vs. Fluoro : The 4-methoxyphenyl group in the target compound likely improves solubility compared to S29’s 4-fluorobenzyl group, which may enhance membrane permeability.
  • Thioether Modifications: SI388 incorporates a methylthio group at position 6, which is absent in the target compound. Thioether groups are known to influence kinase selectivity and binding affinity .

Key Observations :

  • Microwave synthesis (Compound 1) achieves moderate yields (43%) but reduces reaction time compared to traditional methods .

Key Observations :

  • Potency : S29 demonstrates high potency (EC₅₀: 5.74 ng/mL) in neuroblastoma models, likely due to its dichlorophenyl and fluorobenzyl groups enhancing target engagement .
  • Selectivity : SI388’s methylthio group contributes to Src kinase selectivity, while the target compound’s 4-methoxyphenyl group may favor different kinase interactions.
  • Therapeutic Potential: The absence of salt data for the target compound (vs. S29’s GO nanosheet formulation) suggests further optimization is needed for clinical translation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclization of substituted benzoic acid hydrazides using POCl₃ at elevated temperatures (120°C). Key intermediates are characterized by IR spectroscopy (to confirm carbonyl and amine groups) and ¹H/¹³C NMR (to verify regiochemistry and substituent positions). For example, cyclization of 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with nucleophilic reagents yields pyrazolo[3,4-d]pyrimidine scaffolds .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Elemental analysis : Validates empirical formula (e.g., C₁₃H₁₂ClN₅O).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., 289.72 g/mol).
  • X-ray crystallography : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions closing six-membered rings) .
    Discrepancies in melting points or spectral data between studies may arise from polymorphic variations or solvent effects .

Advanced Research Questions

Q. How can researchers validate the Src kinase inhibitory activity of this compound, and what experimental controls are essential?

  • Methodological Answer :

  • In vitro kinase assays : Use recombinant Src kinase with ATP-competitive inhibitors (e.g., SI388 in ) and measure IC₅₀ values via fluorescence polarization.
  • Control compounds : Include PP2 (a known Src inhibitor) and PP3 (inactive analog) to distinguish target-specific effects .
  • Cellular assays : Validate efficacy in neuroblastoma cell lines (e.g., SH-SY5Y) using proliferation assays and Western blotting for phospho-Src (Tyr⁴¹⁶) .

Q. What strategies improve the compound’s blood-brain barrier (BBB) penetration for neuropathic pain applications?

  • Methodological Answer :

  • Lipophilicity optimization : Introduce morpholinoethylthio or trifluoromethoxy groups to enhance logP (predicted via QSAR models).
  • Nano-carrier systems : Use graphene oxide (GO) nanosheets to improve solubility and CNS delivery, as demonstrated for S29 in neuroblastoma models ( ).
  • In vivo validation : Employ sucrose-aCSF perfused rodent models to measure compound levels in cerebrospinal fluid .

Q. How do structural modifications at the N-aryl and pyrazolo[3,4-d]pyrimidine positions affect anticancer efficacy?

  • Methodological Answer :

  • SAR studies : Replace the 4-methoxyphenyl group with 4-chlorophenyl or 4-fluorobenzyl to assess cytotoxicity in NCI-60 cell panels. For example, 1-(2-chloro-2-phenylethyl) derivatives show improved apoptosis induction ( ).
  • Molecular docking : Compare binding poses in Src kinase (PDB: 1FMK) to identify critical interactions (e.g., hydrogen bonding with Met341) .
  • Contradiction note : Some substitutions (e.g., methylthio groups) enhance potency but reduce solubility, necessitating formulation adjustments .

Contradictions and Resolutions

  • Synthetic yields : Discrepancies (e.g., 69% vs. 51% in ) arise from solvent purity or catalyst batch variations. Use anhydrous DMF and freshly distilled POCl₃ for reproducibility.
  • Biological potency : Variability in IC₅₀ values may reflect assay conditions (e.g., ATP concentration). Standardize kinase buffer (10 mM MgCl₂, 1 mM DTT) for cross-study comparisons .

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